molecular formula C15H11Cl2FN2O2 B5753508 2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide

Cat. No.: B5753508
M. Wt: 341.2 g/mol
InChI Key: YAQYUYOUMZCIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a member of the imidamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of DFB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of normal cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, DFB has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DFB has been shown to exhibit antiviral activity against certain viruses, including the influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFB in lab experiments is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one limitation of using DFB in lab experiments is its potential toxicity, which can make it difficult to work with in certain settings.

Future Directions

There are numerous future directions for research involving DFB. One potential direction is the development of novel anticancer agents based on the structure of DFB. Additionally, further research is needed to fully understand the mechanism of action of DFB and to identify potential targets for future drug development. Finally, research is needed to explore the potential applications of DFB in other fields, such as anti-inflammatory and antiviral therapies.

Synthesis Methods

DFB can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 2-fluorobenzoic acid. The resulting intermediate is then reacted with ethylenediamine to yield DFB. This synthesis method has been optimized to produce high yields of pure DFB, making it a viable option for large-scale production.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that DFB exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, ovarian, and lung cancer cells. Additionally, DFB has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O2/c16-10-6-5-9(12(17)8-10)7-14(19)20-22-15(21)11-3-1-2-4-13(11)18/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYUYOUMZCIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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